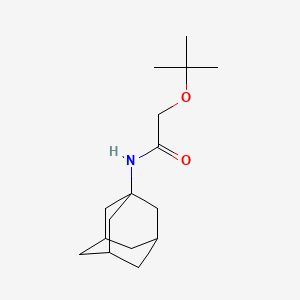![molecular formula C14H4Cl4N4O6 B5089042 4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly known as TNDC, is a synthetic compound that has been widely used in scientific research. TNDC is a highly reactive compound that is used in various biochemical and physiological studies.
Mechanism of Action
TNDC reacts with amino acids and proteins through the formation of a Schiff base. The reaction results in the formation of a yellow-orange compound that can be detected by UV-visible spectroscopy. TNDC can also react with nucleic acids, resulting in the formation of a fluorescent compound that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
TNDC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TNDC has also been shown to induce oxidative stress and DNA damage in various cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using TNDC in lab experiments include its high reactivity, sensitivity, and specificity. TNDC can be used in a wide range of biological samples, including blood, urine, and tissue samples. The limitations of using TNDC include its potential toxicity and the need for specialized equipment for detection.
Future Directions
There are several future directions for the use of TNDC in scientific research. One potential direction is the development of new TNDC derivatives with improved reactivity and specificity. Another direction is the application of TNDC in the detection and quantification of other biomolecules, such as lipids and carbohydrates. TNDC can also be used in the development of new diagnostic tools for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TNDC is a synthetic compound that has been widely used in scientific research. It has been used as a reagent for the detection and quantification of various amino acids and proteins. TNDC has several biochemical and physiological effects, including the inhibition of enzyme activity and induction of oxidative stress. The advantages of using TNDC in lab experiments include its high reactivity, sensitivity, and specificity. The limitations of using TNDC include its potential toxicity and the need for specialized equipment for detection. There are several future directions for the use of TNDC in scientific research, including the development of new TNDC derivatives and the application of TNDC in the detection of other biomolecules.
Synthesis Methods
The synthesis of TNDC involves the reaction of 2,4-dinitrophenylhydrazine with tetrachlorophthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of TNDC. The purity of TNDC can be improved by recrystallization and chromatographic purification techniques.
Scientific Research Applications
TNDC has been widely used in scientific research as a reagent for the detection and quantification of various amino acids and proteins. It has been used as a colorimetric reagent for the determination of amino acids, peptides, and proteins. TNDC has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
properties
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,4-dinitroanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N4O6/c15-9-7-8(10(16)12(18)11(9)17)14(24)20(13(7)23)19-5-2-1-4(21(25)26)3-6(5)22(27)28/h1-3,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKIYZHJICGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)